Product packaging for Methyl 4-fluoro-2,6-dimethylbenzoate(Cat. No.:CAS No. 14659-60-0)

Methyl 4-fluoro-2,6-dimethylbenzoate

Cat. No.: B178173
CAS No.: 14659-60-0
M. Wt: 182.19 g/mol
InChI Key: GFXGMGWQPPNCFM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2,6-dimethylbenzoate (CAS 14659-60-0) is a fluorinated aromatic ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . This compound is characterized by its high purity, typically 97% or higher, making it a reliable building block in organic synthesis and medicinal chemistry research . Key physical properties include a melting point of 29-30 °C, a boiling point of 57-58 °C at 4 Torr, and a density of approximately 1.110 g/cm³ at 20 °C . Its structure, featuring both an electron-withdrawing ester group and a fluorine substituent on a dimethyl-substituted benzene ring, makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals . Researchers value this compound for its versatility as a chemical synthon. The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid or transesterified, while the aromatic ring can undergo further electrophilic substitution reactions, guided by the existing substituents . Fluorinated aromatic compounds like this one are of significant interest in drug discovery and materials science due to the profound effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity . Please note that this product is intended For Research Use Only and is not classified as a medicine or drug. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO2 B178173 Methyl 4-fluoro-2,6-dimethylbenzoate CAS No. 14659-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXGMGWQPPNCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609121
Record name Methyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14659-60-0
Record name Methyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Fluoro 2,6 Dimethylbenzoate

Direct Synthesis Approaches

Direct methods primarily involve the esterification of 4-fluoro-2,6-dimethylbenzoic acid. The success of these methods often hinges on overcoming the steric hindrance presented by the two methyl groups positioned ortho to the carboxylic acid function.

Esterification of 4-fluoro-2,6-dimethylbenzoic acid

The conversion of 4-fluoro-2,6-dimethylbenzoic acid to its methyl ester is a common objective. The primary challenge in this transformation is the steric hindrance imposed by the flanking methyl groups, which can impede access to the carboxyl carbon.

Recent advancements in catalysis have introduced metal-organic frameworks (MOFs) as highly effective catalysts for esterification. The zirconium-based MOF, UiO-66-NH2, has demonstrated significant catalytic activity in the methyl esterification of various fluorinated aromatic carboxylic acids using methanol (B129727). rsc.orgresearchgate.net This catalyst is noted for its high chemical and thermal stability, owing to the strong coordination within its Zr₆O₄(OH)₄ metal clusters and 2-aminoterephthalate organic linkers. mdpi.com

The mechanism for the esterification of levulinic acid catalyzed by UiO-66-NH2 involves the activation of the carboxylic acid at the Lewis acidic zirconium sites within the MOF structure, facilitating nucleophilic attack by the alcohol. mdpi.comresearchgate.net A similar mechanism is proposed for the esterification of fluorobenzoic acids. Studies have shown that UiO-66-NH2 can effectively catalyze the esterification of 23 different fluorinated aromatic acid isomers, suggesting its applicability to the sterically hindered 4-fluoro-2,6-dimethylbenzoic acid. rsc.org This method offers advantages over traditional catalysts, such as a significant reduction in reaction time and the potential for catalyst reuse, which enhances the sustainability of the process. rsc.orgresearchgate.net

Table 1: Catalytic Esterification with UiO-66-NH2

Parameter Description
Starting Material 4-fluoro-2,6-dimethylbenzoic acid
Reagent Methanol
Catalyst UiO-66-NH2 (heterogeneous)
Key Advantage High activity for fluorinated acids, catalyst reusability, reduced reaction times compared to traditional methods. rsc.orgresearchgate.net
Reaction Time Reported as 10 hours for other fluorobenzoic acids. rsc.org

The classic Fischer-Speier esterification, which employs an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a fundamental method for producing esters. However, its application to 2,6-disubstituted benzoic acids, such as 4-fluoro-2,6-dimethylbenzoic acid, is notably challenging. The two ortho-methyl groups create significant steric hindrance around the carboxyl group, which impedes the approach of the nucleophilic methanol molecule to the carbonyl carbon. researchgate.netresearchgate.net This steric effect dramatically reduces the reaction rate, and in many cases, prevents the reaction from proceeding under standard conditions. researchgate.netnih.gov

To overcome this limitation, more forcing conditions, such as the use of sealed-vessel microwave heating, can be employed. Microwave irradiation can increase the reaction temperature above the solvent's boiling point, potentially increasing the yield. For instance, the esterification of 4-fluoro-3-nitrobenzoic acid showed improved yields under microwave conditions with repeated addition of the acid catalyst. However, even with such modifications, the esterification of sterically hindered primary alcohols remains more efficient than that of hindered acids.

Table 2: Acid-Catalyzed Esterification (Fischer Esterification)

Parameter Description
Starting Material 4-fluoro-2,6-dimethylbenzoic acid
Reagent Methanol (typically in excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Major Challenge Severe steric hindrance from the two ortho-methyl groups significantly slows or prevents the reaction. researchgate.netresearchgate.net
Potential Solution Use of high temperatures and pressures, for example, with sealed-vessel microwave heating.

Routes from Halogenated Precursors

An alternative to the direct esterification of the pre-formed acid involves multi-step syntheses starting from functionalized aromatic precursors. These routes build the required molecule sequentially, often circumventing the challenges of direct esterification.

This synthetic pathway involves two main transformations: the introduction of a carboxyl group and its subsequent esterification.

The first step is the carboxylation of 2-bromo-5-fluoro-1,3-dimethylbenzene. A standard method to achieve this is through the formation of a Grignard reagent. The aryl bromide is reacted with magnesium metal in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding arylmagnesium bromide. This highly reactive organometallic intermediate is then quenched with solid carbon dioxide (dry ice), which, after an acidic workup, yields the desired carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. researchgate.net This method has been shown to be highly efficient for the carboxylation of similar aryl halides. researchgate.net

Once the 4-fluoro-2,6-dimethylbenzoic acid is synthesized, it must be esterified. As discussed previously (Section 2.1.1.2), direct acid-catalyzed esterification is problematic. Therefore, alternative esterification methods that are less sensitive to steric hindrance would be required, or a more robust catalytic system like UiO-66-NH2 could be employed (Section 2.1.1.1).

Table 3: Synthesis from 2-bromo-5-fluoro-1,3-dimethylbenzene

Step Reaction Reagents Key Considerations

| 1 | Carboxylation | 1. Magnesium (Mg) in THF 2. Carbon Dioxide (CO₂) 3. Acidic workup (e.g., HCl(aq)) | Formation of the Grignard reagent is crucial. The reaction with CO₂ yields the carboxylic acid. researchgate.net | | 2 | Esterification | Methanol, Catalyst | The resulting acid is sterically hindered; methods from section 2.1.1 must be applied. |

The synthesis of Methyl 4-fluoro-2,6-dimethylbenzoate can also be envisioned via a nucleophilic aromatic substitution (SNAr) reaction. This approach involves displacing a suitable leaving group from a precursor molecule with a fluoride (B91410) ion. A viable precursor for this reaction would be Methyl 4-nitro-2,6-dimethylbenzoate.

In this SNAr reaction, the aromatic ring is "activated" by the presence of a strong electron-withdrawing group—in this case, the nitro group (NO₂) — located para to the leaving group. masterorganicchemistry.comlibretexts.org The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, which is formed upon attack by the nucleophile. libretexts.orgnih.gov The reaction would typically be carried out by heating the nitro-substituted ester with a source of fluoride ions, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The high temperature is necessary to overcome the activation energy of the reaction. While fluorine is often used as a leaving group in SNAr reactions, fluoride ions can also act as nucleophiles to displace other groups, particularly a well-activating group like nitro. nih.gov

Table 4: Aromatic Nucleophilic Substitution with Fluoride

Parameter Description
Plausible Precursor Methyl 4-nitro-2,6-dimethylbenzoate
Reagent Fluoride source (e.g., Potassium Fluoride - KF)
Solvent Polar aprotic solvent (e.g., DMSO, DMF)
Mechanism Nucleophilic Aromatic Substitution (SNAr), proceeding via a stabilized Meisenheimer complex. masterorganicchemistry.comlibretexts.org
Requirement The presence of a strong electron-withdrawing group (NO₂) para to the leaving group is essential for activating the ring. libretexts.org

Indirect Synthetic Pathways and Derivative Formation

Indirect pathways to this compound often involve the synthesis and functionalization of precursors and related derivatives. These methods provide versatile routes to the target molecule and its analogs.

A viable synthetic route to this compound is from its corresponding benzonitrile (B105546) precursor, 2,6-dimethyl-4-fluorobenzonitrile. This transformation is typically achieved through a two-step process involving hydrolysis followed by esterification.

The hydrolysis of the nitrile group (–CN) to a carboxylic acid (–COOH) is a fundamental transformation in organic synthesis. This can be carried out under either acidic or alkaline conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through an amide intermediate to form the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Alkaline hydrolysis : The nitrile is heated with an aqueous alkali solution, like sodium hydroxide. This initially produces a salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Once the 4-fluoro-2,6-dimethylbenzoic acid has been synthesized and isolated, it can be converted to the methyl ester, this compound. This esterification is commonly achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

The chemical space around this compound can be explored by functionalizing related benzoate (B1203000) structures. This includes methods for selectively removing fluorine atoms or adding the final methyl ester group.

A modern and powerful strategy for accessing a variety of partially fluorinated benzoates is through the selective photocatalytic hydrodefluorination (HDF) of more heavily fluorinated starting materials. This "molecular sculpting" approach allows for the precise removal of specific fluorine atoms from the aromatic ring, providing access to fluorination patterns that might be difficult to synthesize through traditional methods. libretexts.orgresearchgate.net

This technique uses visible light and a photocatalyst to achieve the reductive fragmentation of C–F bonds under mild reaction conditions. researchgate.net The process is highly regioselective and demonstrates broad functional group tolerance, making it a versatile tool for creating a library of fluorinated benzoate derivatives from just a few commercially available, highly fluorinated benzoic acids. libretexts.orgresearchgate.net This method represents a significant advancement over other C–F bond functionalization techniques. researchgate.net

The final step in many synthetic sequences to obtain benzoate derivatives is the methylation of the corresponding carboxylic acid precursor. This esterification reaction is a common and well-understood process in organic chemistry.

A standard laboratory method involves reacting the benzoic acid derivative with methanol under acidic conditions. For example, heating a solution of the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid will yield the desired methyl ester. Another approach is to first convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, which is then reacted with methanol to form the methyl ester.

In addition to chemical methods, biological transformations can also be employed. For instance, the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) catalyzes the methylation of benzoic acid to form methyl benzoate, using S-adenosyl-L-methionine as the methyl donor. google.com Chemical synthesis can also achieve this; for example, 2,4-dihydroxy-3,6-dimethylbenzoic acid can be converted to its methyl ester through a methyl esterification reaction. google.com

The availability of appropriately substituted fluorinated benzoic acids is crucial for the synthesis of their corresponding esters. Efficient methods for creating these precursors are therefore of significant interest.

A highly efficient method for synthesizing arylcarboxylic acids involves the direct carboxylation of aryl halides using milled dry ice as the carbon dioxide (CO₂) source. chemistrysteps.com This technique has been shown to be particularly effective for the synthesis of 4-fluoro-2,6-dimethylbenzoic acid, the direct precursor to this compound.

The procedure involves the lithiation of an aryl halide, such as 2-bromo-5-fluoro-1,3-dimethylbenzene, followed by quenching the resulting aryllithium intermediate with a slurry of freshly milled dry ice in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). chemistrysteps.com This method offers a significant advantage over traditional methods that use gaseous CO₂, which often suffer from low solubility in organic solvents. chemistrysteps.com By milling the dry ice, the surface area is greatly increased, which enhances the availability of CO₂ in the reaction mixture and leads to a dramatic increase in product yield. chemistrysteps.com

Table 1: Comparative Yields of 4-fluoro-2,6-dimethylbenzoic acid Synthesis

CO₂ Source Reported Yield Reference
Milled Dry Ice 96% chemistrysteps.com

This modern approach provides rapid and scalable access to valuable carboxylic acid derivatives without the need for extensive purification steps like column chromatography. chemistrysteps.com

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of Methyl 4-fluoro-2,6-dimethylbenzoate.

Spectroscopic Data
¹H NMR Expected signals would include a singlet for the methoxy (B1213986) protons, a singlet for the two equivalent methyl groups on the ring, and a signal for the aromatic protons. The exact chemical shifts and coupling constants would require experimental determination.
¹³C NMR Expected signals would correspond to the carbonyl carbon of the ester, the methoxy carbon, the aromatic carbons (with C-F coupling), and the methyl carbons.
IR Spectroscopy Characteristic absorption bands would be expected for the C=O stretching of the ester, C-O stretching, C-F stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain and would need to be generated through laboratory analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic structure and properties of molecules. It is frequently employed to study fluorinated organic compounds due to its balance of accuracy and computational cost.

Before any properties can be accurately predicted, the molecule's most stable three-dimensional arrangement, its equilibrium geometry, must be determined. This is achieved through geometry optimization. For a molecule like Methyl 4-fluoro-2,6-dimethylbenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), are used to find the minimum energy conformation. researchgate.net This process calculates the forces on each atom and adjusts their positions until the net force is zero, representing a stable structure. The optimization would reveal key structural parameters such as the bond lengths (e.g., C-F, C=O, C-O), bond angles, and dihedral angles, showing, for instance, the orientation of the ester group relative to the aromatic ring.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electrons and the energies of the molecular orbitals. Key parameters derived from this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. For this compound, the electron-withdrawing fluorine atom and electron-donating methyl groups would significantly influence these orbital energies. nih.gov

Table 1: Representative Predicted Structural and Electronic Parameters for this compound via DFT

ParameterPredicted Value/DescriptionSignificance
Optimized Geometry Non-planar orientation of the ester group relative to the benzene (B151609) ring.Defines the molecule's stable 3D shape and steric profile.
C-F Bond Length ~1.35 ÅTypical length for a strong, relatively unreactive C(sp²)-F bond.
C=O Bond Length ~1.21 ÅCharacteristic of an ester carbonyl group.
HOMO Energy -7.0 to -6.5 eVIndicates the energy of the outermost electrons available for donation.
LUMO Energy -1.5 to -1.0 eVRepresents the energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap (ΔE) 5.0 to 5.5 eVSuggests high kinetic stability.

DFT calculations are highly effective in predicting vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of harmonic vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific absorption bands to molecular motions, such as the C=O stretch, C-F stretch, and aromatic C-H bending. researchgate.net Although raw calculated frequencies are often higher than experimental values, they can be uniformly scaled to achieve excellent agreement. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy. chemrxiv.org These predictions are invaluable for confirming the molecular structure and assigning peaks in experimental spectra, especially for complex molecules where signals may overlap. For this compound, DFT could precisely predict the chemical shift of the fluorine atom and differentiate the two non-equivalent aromatic protons and the distinct methyl groups.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

ParameterTypePredicted Value (Scaled)Typical Experimental Value
Vibrational Frequency C=O Stretch~1725 cm⁻¹~1720 cm⁻¹
Vibrational Frequency C-F Stretch~1250 cm⁻¹~1245 cm⁻¹
Chemical Shift ¹⁹F NMR-115 to -120 ppm-115 to -120 ppm
Chemical Shift ¹³C NMR (C-F)~160 ppm (JC-F ≈ 245 Hz)~160 ppm (JC-F ≈ 245 Hz)
Chemical Shift ¹H NMR (CH₃)~2.3 ppm~2.3 ppm

DFT is instrumental in mapping out the reaction pathways and transition states for chemical reactions.

Fluorination: The introduction of a fluorine atom onto an aromatic ring, or electrophilic fluorination, can be modeled to understand its mechanism. Studies on the fluorination of aromatic compounds with reagents like Selectfluor (F-TEDA-BF₄) indicate that the reaction likely proceeds through a Single Electron Transfer (SET) mechanism rather than a direct Sₙ2 attack. rsc.org In this pathway, an electron first transfers from the electron-rich aromatic ring to the fluorinating agent, forming a radical cation intermediate. rsc.org DFT calculations can map the energy profile of this process, identifying the transition state and confirming that the SET pathway is energetically favored.

C-F Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. Theoretical studies can explore potential activation mechanisms. For fluoroaromatic compounds, this often involves transition-metal catalysts or strong Lewis acids. nih.gov DFT calculations can elucidate how a rhodium or ruthenium complex, for example, might interact with the C-F bond, proceeding through oxidative addition or other pathways. hw.ac.ukresearchgate.net Alternatively, studies show that a strong Lewis acid can assist in C-F bond cleavage via an Sₙ1-type pathway, where the Lewis acid coordinates to the fluorine atom, making it a better leaving group. blackthorn.ai Computational modeling can compare the energy barriers for these different catalytic approaches to predict the most viable conditions for activating the C-F bond in this compound.

Molecular Dynamics (MD) Simulations

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent, a biological membrane). github.io

For this compound, an MD simulation would require a robust force field—a set of parameters that defines the potential energy of the system. Force fields like AMBER have been specifically parameterized to include fluorinated aromatic amino acids, and similar approaches could be used for this molecule. nsf.gov An MD simulation could then be used to study:

Solvation: How the molecule orients itself in different solvents and the structure of the surrounding solvent shells.

Conformational Dynamics: The rotation around single bonds, such as the C-O bond of the ester, and the flexibility of the molecule at different temperatures.

Membrane Permeation: As demonstrated with phthalic acid esters, MD simulations can model how a molecule spontaneously partitions into and permeates through a lipid bilayer, providing insight into its potential bioavailability. mdpi.com

As of now, specific MD simulation studies on this compound are not prominent in the literature, but studies on substituted benzoates and other esters provide a clear framework for how such investigations would be conducted. aip.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics aim to establish a mathematical relationship between the chemical structure of a compound and its properties or biological activity. These models are crucial in medicinal and materials chemistry for screening virtual libraries and prioritizing compounds for synthesis.

Lipophilicity (commonly measured as logP or logD) and acidity/basicity (pKa) are fundamental properties that govern a molecule's solubility, membrane permeability, and binding interactions. chemrxiv.orgenamine.net Fluorine substitution has a profound, and often non-intuitive, impact on these properties. researchgate.net

Acidity/Basicity (pKa): The ester group in this compound is weakly basic at the carbonyl oxygen. The strong negative inductive effect of the fluorine atom, transmitted through the aromatic ring, would decrease the electron density on the carbonyl oxygen, thereby reducing its basicity (i.e., lowering its pKa of the conjugate acid).

Table 3: Predicted Physicochemical Properties and the Influence of Fluorine

PropertyPredicted Value for Parent Compound (Methyl 2,6-dimethylbenzoate)Predicted Value for this compoundRationale for Change
logP (Lipophilicity) ~2.5~2.7The fluorine atom typically increases lipophilicity in aromatic systems.
pKa (Carbonyl Basicity) ~ -6.0~ -6.5The strong electron-withdrawing fluorine atom reduces the basicity of the carbonyl oxygen.
Polar Surface Area ~26.3 Ų~26.3 ŲThe fluorine atom does not significantly alter the polar surface area contributed by the ester group.

Spin Density Maps for Reactivity Prediction

In the realm of computational chemistry, spin density maps serve as a powerful tool for predicting the reactivity of molecules, particularly those involving radical intermediates. nih.gov For aromatic compounds, these maps are instrumental in understanding the regioselectivity of certain reactions. acs.org Spin density, in this context, refers to the spatial distribution of an unpaired electron in a radical species. By calculating and visualizing this distribution, chemists can identify the atoms or regions within a molecule that are most likely to participate in a chemical reaction. nih.gov

The application of spin density maps is particularly relevant for predicting the outcomes of photochemical reactions involving aromatic compounds. acs.org In many such reactions, the initial step involves the formation of a radical ion pair through a photoinduced electron transfer process. acs.org The subsequent reaction pathways, whether they lead to substitution on the aromatic ring or at a side-chain, are often dictated by the spin density distribution in the aromatic radical cation intermediate. acs.org Regions with a higher concentration of spin density are generally more susceptible to attack, making spin density maps excellent predictors of product distributions. acs.org

For a molecule like this compound, theoretical studies employing techniques such as Density Functional Theory (DFT) at the UB3LYP/6-31G* level can be used to calculate the spin density map of its radical cation. acs.org Although specific experimental data on the radical reactions of this compound are not widely available, the principles derived from studies of other substituted benzenes can be applied. acs.org The calculated spin density map would reveal the atoms with the highest unpaired electron density, thereby indicating the most probable sites for radical-mediated reactions. The distribution of spin density is influenced by the electronic effects of the substituents on the aromatic ring—the fluoro, methyl, and methyl ester groups.

The following table provides a hypothetical representation of calculated spin density values for the aromatic carbon atoms of the this compound radical cation. Such a table would be generated from computational chemistry software and would be crucial for predicting reactivity.

Atomic Position (Carbon)Hypothetical Spin Density (arbitrary units)
C1 (ipso-COOCH₃)0.15
C2 (ipso-CH₃)0.25
C3 (ortho)0.10
C4 (ipso-F)0.05
C5 (meta)0.30
C6 (ipso-CH₃)0.25

This hypothetical data illustrates that the C5 position would be the most likely site for a radical-initiated reaction, followed by the C2 and C6 positions. The generation of such data through computational modeling is a key step in understanding and predicting the chemical behavior of radical intermediates. nih.gov The reliability of this approach has been demonstrated for a variety of organic molecules, where the delocalized nature of the system and the significant magnitude of delocalization contribute to the predictive power of spin density analysis. nih.gov

Applications in Materials Science

The introduction of fluorine atoms into organic molecules can profoundly influence their physical and chemical properties, such as polarity, thermal stability, and intermolecular interactions. These modifications are highly sought after in the field of materials science for the creation of high-performance materials.

Fluorinated phenyl benzoates are a well-studied class of compounds in the field of liquid crystals. The presence of fluorine substituents can significantly alter the mesomorphic properties, including the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range of these phases. Research has shown that the position and number of fluorine atoms on the phenyl ring can influence the dielectric anisotropy and birefringence of the resulting liquid crystal materials. While direct studies on the liquid crystalline properties of this compound are not extensively documented, the broader class of fluorinated phenyl benzoates demonstrates significant potential. For instance, studies on related fluorinated benzoates have shown that they can exhibit nematic and smectic phases, which are crucial for applications in display technologies.

Compound ClassObserved MesophasesKey Findings
Fluorinated Phenyl BenzoatesNematic, SmecticFluorine substitution enhances thermal stability and influences mesophase type.
Difluoro Substituted Schiff Base Liquid CrystalsNematic, Smectic ALength of the terminal alkoxy chain and fluoro substituents' polarity affect mesomorphic properties. nih.gov
Terphenyls with Lateral Fluoro-substituentsSmectic BEnhances the stability of tilted smectic phases and reduces the melting point. biointerfaceresearch.com

This table presents data on related classes of fluorinated compounds to illustrate the potential mesomorphic properties of materials derived from this compound.

The incorporation of fluorine into polymers such as polyesters and poly(azomethine ether)s can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. This compound can be considered a potential monomer or a precursor to monomers for the synthesis of such high-performance polymers. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in polycondensation reactions. The presence of the fluorine atom and methyl groups would be expected to impart desirable properties to the resulting polymer backbone. Research on fluorinated poly(azomethine ether)s has demonstrated that these materials can exhibit thermotropic liquid crystalline behavior, making them promising for applications in optics and electronics. cymitquimica.com

Intermediates in Complex Organic Synthesis

The reactivity of the aromatic ring and the ester group in this compound makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

While specific examples of the direct conversion of this compound into heterocyclic compounds are not widely reported, its structure suggests several synthetic possibilities. The ester group can be transformed into other functional groups, such as amides or hydrazides, which can then undergo cyclization reactions to form various heterocyclic rings like oxazoles, pyrazoles, or pyridines. The fluorine atom and methyl groups on the phenyl ring can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic structures with unique properties. The synthesis of various heterocyclic systems often relies on functionalized benzene derivatives as starting materials.

The 4-fluoro-2,6-dimethylphenyl moiety is a structural feature found in some biologically active compounds, suggesting that this compound or its derivatives could serve as important intermediates in their synthesis. A notable example is the discovery of ABBV-744, a potent and selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are considered important targets in oncology. The chemical structure of ABBV-744 contains a 4-fluoro-2,6-dimethyl-phenoxy group, highlighting the relevance of this substitution pattern in medicinal chemistry. nih.gov The synthesis of such complex molecules often involves the coupling of various fragments, and a precursor containing the 4-fluoro-2,6-dimethylphenyl unit would be a key starting material.

Furthermore, studies on related halogenated benzoates, such as methyl 4-bromo-2-fluorobenzoate, have explored their potential as bioactive molecules, for instance, in the context of their antifungal activity. researchgate.net This underscores the general interest in this class of compounds for pharmaceutical research and drug discovery.

Bioactive MoleculeStructural FeatureTherapeutic Target/Area
ABBV-7444-fluoro-2,6-dimethyl-phenoxy groupBET Bromodomain (Oncology) nih.gov
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesFluorine and piperazine (B1678402) moietiesAnticancer researchgate.net

This table provides examples of bioactive molecules containing structural motifs related to this compound.

Catalysis and Reaction Optimization

Currently, there is limited direct research available on the specific applications of this compound in the field of catalysis or as a key substrate in reaction optimization studies. However, the structural features of the molecule suggest potential areas for investigation. For instance, the electron-withdrawing nature of the fluorine atom and the ester group could influence the reactivity of the aromatic ring in catalytic cross-coupling reactions.

Interestingly, a related compound, 4-Fluoro-2,6-dimethylbromobenzene, has been described as a bifunctional catalyst for the dehydrative coupling of arylboronic acids with methyl groups. This suggests that the 4-fluoro-2,6-dimethylphenyl scaffold could be a platform for the design of new catalysts. Future research could explore the potential of this compound and its derivatives as ligands for metal catalysts or as organocatalysts in various organic transformations. The optimization of reactions involving this compound would likely focus on maximizing yields and selectivity by carefully controlling parameters such as temperature, solvent, and catalyst choice.

Heterogeneous Catalysis in Esterification

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. The precursor acid itself can be synthesized through methods such as the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. google.com The esterification process, particularly for sterically hindered acids like 4-fluoro-2,6-dimethylbenzoic acid, benefits significantly from the use of heterogeneous catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, contributing to more sustainable and efficient chemical processes. researchgate.net

Research into the esterification of fluorinated aromatic carboxylic acids has highlighted the efficacy of various heterogeneous catalysts. For instance, the metal-organic framework (MOF) UiO-66-NH2 has been successfully employed as a catalyst for the methyl esterification of a range of fluorinated benzoic acids using methanol (B129727). rsc.orgsemanticscholar.org This catalyst demonstrated good performance for 23 different isomers of fluorinated aromatic acids, indicating its potential applicability for the sterically hindered 4-fluoro-2,6-dimethylbenzoate. rsc.org The reaction time for this catalytic process was significantly reduced compared to traditional methods. rsc.org

The selection of a suitable heterogeneous catalyst is crucial for overcoming the steric hindrance presented by the two methyl groups adjacent to the carboxylic acid function in 4-fluoro-2,6-dimethylbenzoic acid. Solid acid catalysts, such as sulfated zirconia and certain ion-exchange resins, are known to be effective in esterification reactions. researchgate.net For example, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. researchgate.net The increased acidity of the modified clay facilitates the protonation of the benzoic acid, making the nucleophilic attack by the alcohol more feasible. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the esterification of aromatic carboxylic acids, providing an insight into the potential catalytic systems for the synthesis of this compound.

CatalystSubstrateAlcoholReaction ConditionsYield/ConversionReference
UiO-66-NH2 Fluorinated Benzoic AcidsMethanol150 °C, 10 hoursHigh relative conversion rsc.orgsemanticscholar.orgresearchgate.net
Phosphoric acid modified Montmorillonite K-10 Substituted Benzoic AcidsMethanol, Benzyl alcoholSolvent-freeUp to 60% researchgate.net
Sulfated Zirconia (SZr) Palmitic AcidMethanol60 °C, 6 wt% catalyst90% researchgate.net
Glycerol-SO3H Palm Fatty Acid DistillateMethanol120 °C, 4 hours, 3 wt% catalyst92.4% mdpi.com
Simple Zinc(II) salts (e.g., ZnO) Fatty AcidsLong-chain alcohols170 °C, 4 hours, 1 mol% catalystUp to 95% nih.gov

Environmental and Biodegradation Studies (of fluorinated aromatic compounds generally)

The environmental fate of fluorinated aromatic compounds, such as this compound, is a subject of growing interest due to their widespread use and potential persistence. The strong carbon-fluorine bond makes these compounds generally resistant to degradation. However, microbial degradation of some fluorinated aromatics has been observed under specific environmental conditions. nih.gov

Aerobic biodegradation of aromatic compounds often proceeds via the action of monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov For methylated aromatics like xylenes (B1142099) (dimethylbenzenes), the initial attack can occur on the methyl group, leading to the formation of corresponding alcohols and eventually substituted catechols. nih.gov These intermediates are then funneled into central metabolic pathways through either ortho- or meta-ring cleavage. nih.gov

The presence of a fluorine atom can significantly influence the biodegradability of an aromatic compound. The anaerobic degradation of fluorinated benzoates has been studied, revealing that some isomers can be degraded under denitrifying conditions. nih.gov For instance, several strains of bacteria, including those related to Azoarcus and Thauera, are capable of anaerobically degrading toluene (B28343) and xylenes. nih.gov Fungi, such as Aspergillus terreus and Gliocladium sp., have also demonstrated the ability to degrade benzene, toluene, ethylbenzene, and xylene (BTEX) compounds, with degradation percentages reaching up to 89.1% in some cases. researchgate.net

The biodegradation of this compound would likely involve initial hydrolysis of the ester bond to form 4-fluoro-2,6-dimethylbenzoic acid and methanol. The subsequent degradation of the aromatic ring would depend on the specific microbial communities present and the environmental conditions. The presence of both a fluorine atom and two methyl groups on the aromatic ring presents a complex substrate for microbial enzymes.

The table below provides a summary of biodegradation studies on compounds structurally related to this compound.

Compound(s)Microorganism(s)ConditionsDegradation Pathway/EfficiencyReference
Benzene, Toluene, Ethylbenzene, Xylene (BTEX) Aspergillus terreusAerobic, batch culture89.1% degradation of BTEX mixture researchgate.net
Benzene, Toluene, Ethylbenzene, Xylene (BTEX) Gliocladium sp.Aerobic, batch culture84.4% degradation of BTEX mixture researchgate.net
Toluene, Xylenes Azoarcus and Thauera speciesAnaerobic, nitrate-reducingDegradation of monoaromatic hydrocarbons nih.gov
Benzene Dechloromonas strain RCBAnaerobic, nitrate-reducingComplete degradation to CO2 nih.gov
Fluorinated Benzoic Acid Isomers Not specifiedAnaerobic, denitrifyingDegradation observed for some isomers nih.gov

Applications in Organic Synthesis

Use as a Building Block

Due to its specific substitution pattern, this compound can be used as a starting material to introduce the 4-fluoro-2,6-dimethylphenyl moiety into a larger molecular framework. This is particularly relevant in the synthesis of novel agrochemicals and pharmaceutical candidates where this specific substitution pattern is desired for modulating biological activity.

Role in the Synthesis of Specific Target Molecules

While specific, publicly documented examples of the direct use of this compound in the synthesis of named compounds are limited, its structural analogues are utilized in the creation of a variety of chemical entities. For instance, related fluorinated and methylated benzoic acids and their esters are precursors to various biologically active molecules. The strategic placement of the fluoro and methyl groups in this compound makes it a potentially key intermediate for accessing complex molecular architectures.

Conclusion

Methyl 4-fluoro-2,6-dimethylbenzoate is a fluorinated aromatic ester with significant potential as a synthetic intermediate. Its chemical properties, governed by the interplay of its ester, fluoro, and dimethyl functionalities, make it a versatile building block for the construction of more elaborate molecules in various fields of chemical research. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic utility.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-fluoro-2,6-dimethylbenzoate, and how can reaction conditions be tailored for high yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : Introduce acetyl groups to a fluorobenzene derivative using AlCl₃ as a catalyst under anhydrous conditions.

Methylation : Employ dimethyl sulfate or methyl iodide with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C.

Fluorination : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or nitro groups with fluorine .
Optimization Tips :

  • Monitor steric hindrance from the 2,6-dimethyl groups; elevated temperatures (80–100°C) may improve fluorination efficiency.
  • Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the ester with >95% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups), δ 3.9 ppm (methoxy), and δ 6.8–7.1 ppm (aromatic protons) confirm substitution patterns.
    • ¹³C NMR : Signals at ~168 ppm (ester carbonyl) and 110–160 ppm (fluorinated aromatic carbons) .
  • FT-IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 196.15 (calculated) .

Advanced: How do steric effects from 2,6-dimethyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 2,6-dimethyl groups create significant steric hindrance, reducing accessibility to the ester carbonyl:

  • Kinetic Studies : Use Hammett plots to compare reaction rates with non-methylated analogs.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to visualize steric maps and transition states.
  • Experimental Work : Test nucleophiles (e.g., Grignard reagents) under varying temperatures; bulky nucleophiles (e.g., tert-butyllithium) may show <10% conversion due to steric blocking .

Advanced: How can computational methods predict the drug-likeness and binding affinity of this compound?

Methodological Answer:

  • Swiss ADME : Input the SMILES string (COC(=O)C1=C(C(=C(C=C1)F)C)C) to predict logP (lipophilicity ~2.5), bioavailability (High), and GI absorption (>80%) .
  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., ACE2). Parameters:
    • Grid box size: 25 ų centered on the active site.
    • Binding energy thresholds: ≤ -6.0 kcal/mol suggest strong interactions .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:

  • Hypothesis Testing :
    • Impurity Check : Re-run chromatography and compare with HPLC-MS data.
    • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -40°C) can reveal conformational exchange broadening.
    • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry .
  • Collaborative Validation : Cross-reference with databases (PubChem, EPA DSSTox) for reported shifts .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Hydrolysis : Susceptible to base-catalyzed hydrolysis (t₁/₂ ~48 hrs in 0.1M NaOH).
  • Stabilization : Store in amber vials at -20°C under inert gas (Ar/N₂).
  • Degradation Monitoring : Use TLC (Rf = 0.4 in hexane:EtOAc) weekly to detect free acid byproducts .

Advanced: How to design SAR studies for fluorinated benzoate derivatives targeting antimicrobial activity?

Methodological Answer:

  • Library Synthesis : Modify substituents (e.g., replace methyl with Cl, Br) and test against Gram+/Gram- bacteria.
  • Data Analysis :
    • MIC values: Compare with control (e.g., ciprofloxacin).
    • LogD vs. Activity: Plot correlations to identify optimal lipophilicity ranges.
  • Mechanistic Probes : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption .

Advanced: What catalytic applications exist for this compound in organic synthesis?

Methodological Answer:

  • Pd-Catalyzed Cross-Couplings : Act as directing groups in C-H functionalization (e.g., Suzuki-Miyaura with arylboronic acids).
    • Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃ in toluene at 110°C .
  • Photocatalysis : Test as electron-deficient arenes in [2+2] cycloadditions under blue LED light .

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